molecular formula C30H50Br2N2O2S B12957904 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-

2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-

Cat. No.: B12957904
M. Wt: 662.6 g/mol
InChI Key: XBZKRKJOJGDRIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is the bromination of 2,1,3-benzothiadiazole with bromine in the presence of iron . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction mixture is typically quenched with water or an aqueous solution to precipitate the product, which is then purified by recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- involves its incorporation into polymeric structures, where it acts as an electron-withdrawing unit. This enhances the electron affinity and lowers the band gap of the resulting semiconducting materials . The compound’s structural features allow it to stabilize the polymer network, which is crucial for maintaining the desired electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of bulky butyloctyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its simpler counterparts .

Properties

Molecular Formula

C30H50Br2N2O2S

Molecular Weight

662.6 g/mol

IUPAC Name

4,7-dibromo-5,6-bis(2-butyloctoxy)-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H50Br2N2O2S/c1-5-9-13-15-19-23(17-11-7-3)21-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3

InChI Key

XBZKRKJOJGDRIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCC)CCCCCC)Br)Br

Origin of Product

United States

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